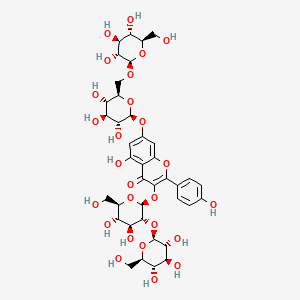
Antioxidant agent-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antioxidant Agent-14 is a synthetic compound known for its potent antioxidant properties. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to neutralize free radicals and prevent oxidative damage. This compound plays a crucial role in protecting cells and tissues from oxidative stress, which is implicated in numerous chronic diseases and aging processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-14 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antioxidant properties. Common reagents used in the synthesis include organic solvents, catalysts, and reducing agents. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability and efficacy of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure the purity and consistency of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Antioxidant Agent-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its antioxidant activity and its ability to interact with other molecules.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen, this compound can donate electrons to neutralize reactive oxygen species.
Reduction: Reducing agents like sodium borohydride can be used to regenerate the reduced form of this compound after it has been oxidized.
Substitution: This compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of various derivatives with enhanced properties.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may exhibit different levels of antioxidant activity.
Aplicaciones Científicas De Investigación
Antioxidant Agent-14 has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various assays to study oxidative processes and the efficacy of other antioxidants.
Biology: In cellular and molecular biology, this compound is employed to investigate the mechanisms of oxidative stress and its impact on cellular functions.
Medicine: This compound is explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: this compound is used in the formulation of cosmetics, food preservatives, and pharmaceuticals to enhance the stability and shelf-life of products.
Mecanismo De Acción
The mechanism of action of Antioxidant Agent-14 involves several pathways:
Neutralization of Free Radicals: It donates electrons to free radicals, neutralizing them and preventing cellular damage.
Chelation of Metal Ions: this compound can chelate transition metal ions, reducing their availability to participate in oxidative reactions.
Regulation of Antioxidant Enzymes: It can modulate the activity of endogenous antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing the body’s natural defense against oxidative stress.
Comparación Con Compuestos Similares
Antioxidant Agent-14 is compared with other similar compounds such as:
Vitamin C (Ascorbic Acid): Both compounds are potent antioxidants, but this compound has a higher stability and longer shelf-life.
Vitamin E (Tocopherol): While Vitamin E is lipid-soluble and primarily protects cell membranes, this compound is water-soluble and can act in various cellular compartments.
Polyphenols: These natural antioxidants are found in plants and have multiple health benefits. This compound, however, is synthetically produced and can be tailored for specific applications.
Propiedades
Fórmula molecular |
C39H50O26 |
|---|---|
Peso molecular |
934.8 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O26/c40-7-16-21(45)26(50)30(54)36(60-16)57-10-19-24(48)28(52)31(55)37(63-19)58-13-5-14(44)20-15(6-13)59-33(11-1-3-12(43)4-2-11)34(25(20)49)64-39-35(29(53)23(47)18(9-42)62-39)65-38-32(56)27(51)22(46)17(8-41)61-38/h1-6,16-19,21-24,26-32,35-48,50-56H,7-10H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,35-,36-,37-,38+,39+/m1/s1 |
Clave InChI |
VIBPHBSYUMOHKX-UYBBVQPVSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)


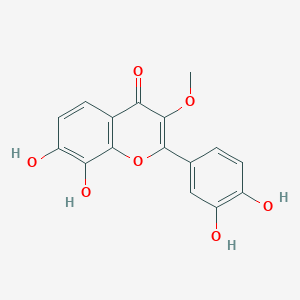

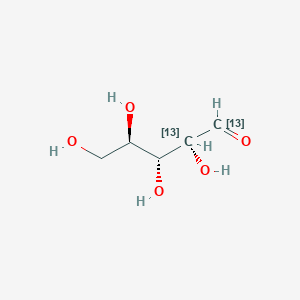

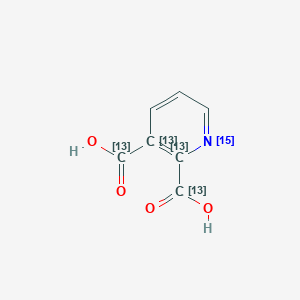
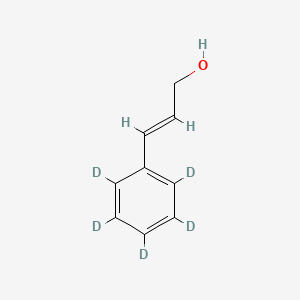
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
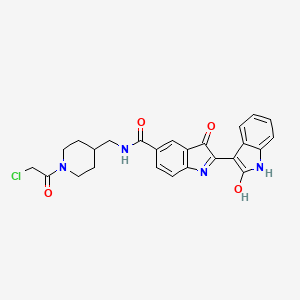
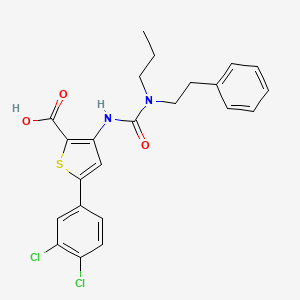
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)
